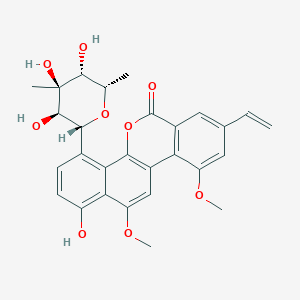

Chrysomycin A

Beschreibung

Eigenschaften

Molekularformel |

C28H28O9 |

|---|---|

Molekulargewicht |

508.5 g/mol |

IUPAC-Name |

8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one |

InChI |

InChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3/t12-,24+,25+,26+,28-/m0/s1 |

InChI-Schlüssel |

OMDANBMKOUVKAG-KUSFQVDNSA-N |

Isomerische SMILES |

C[C@H]1[C@H]([C@]([C@@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Isolation of Chrysomycin A from Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysomycin A, a C-aryl glycoside antibiotic, has garnered significant interest for its potent biological activities, particularly against multidrug-resistant tuberculosis and various bacterial pathogens. First discovered in 1955 from Streptomyces A-419, this compound belongs to the gilvocarcin family of natural products and is biosynthesized through a type II polyketide pathway. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Streptomyces species. It details both historical and modern experimental protocols for fermentation, extraction, and purification, presents key quantitative data in a structured format, and visualizes the experimental workflow and biosynthetic context.

Introduction

This compound is a bioactive secondary metabolite produced by several species of Streptomyces, a genus renowned for its prolific production of antibiotics. The initial discovery of this compound was reported in 1955 by Strelitz and his colleagues from the fermentation broth of Streptomyces A-419 as a mixture with its congener, Chrysomycin B.[1][2] Subsequent research has led to the isolation of this compound and other analogs from various other Streptomyces strains, including Streptomyces sp. MS751, Streptomyces sporoverrucosus, and Streptomyces sp. OA161.[3][4][5]

Structurally, this compound is a member of the gilvocarcin class of C-aryl glycosides, featuring a benzonaphthopyranone core.[1][6] Its biosynthesis is proposed to occur via a type II polyketide synthase pathway, involving the condensation of a decaketide intermediate.[7] The compound exhibits a broad spectrum of biological activities, including antibacterial, antitumor, and anti-bacteriophage properties.[3] Of particular note is its potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, and methicillin-resistant Staphylococcus aureus (MRSA).[1][3]

This guide aims to provide researchers and drug development professionals with a detailed technical resource on the discovery and isolation of this compound, compiling essential data and methodologies from seminal and contemporary scientific literature.

Data Presentation

Producing Organisms

| Streptomyces Strain | Isolation Source | Reference |

| Streptomyces A-419 | Soil | [1][2] |

| Streptomyces sp. MS751 | Marine Sediment (South China Sea) | [3] |

| Streptomyces sporoverrucosus | Not Specified | [1] |

| Streptomyces sp. OA161 | Coastal Area in Kerala, India | [5] |

| Streptomyces sp. 891 | Marine Sediments (South China Sea) | [8][9] |

Spectroscopic and Physical Data for this compound

| Property | Data | Reference |

| Molecular Formula | C₂₈H₂₈O₉ | [3] |

| Molecular Weight | 508.52 g/mol | [3] |

| Appearance | Yellow crystals | Strelitz et al., 1955 |

| High-Resolution ESI-MS | m/z [M+H]⁺ calculated for C₂₈H₂₉O₉⁺: 509.1812, found: 509.1807 | [3] |

¹H and ¹³C NMR Spectroscopic Data for this compound

The following table summarizes the ¹H and ¹³C NMR data for this compound recorded in DMSO-d₆.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, mult., J in Hz) |

| 1 | 129.0 | |

| 2 | 120.5 | 7.65 (d, 8.0) |

| 3 | 134.1 | 8.10 (d, 8.0) |

| 4 | 118.9 | |

| 4a | 133.5 | |

| 5 | 160.2 | |

| 6 | 108.8 | 6.95 (s) |

| 6a | 154.5 | |

| 7 | 115.8 | |

| 8 | 135.5 | 6.80 (dd, 17.0, 10.5) |

| 9 | 115.2 | 5.80 (d, 17.0) |

| 10 | 5.30 (d, 10.5) | |

| 10a | 125.5 | |

| 11 | 128.5 | 7.90 (d, 8.5) |

| 12 | 124.3 | 7.70 (d, 8.5) |

| 12a | 130.8 | |

| 12b | 116.9 | |

| 1' | 98.9 | 4.85 (d, 7.5) |

| 2' | 73.2 | 3.40 (m) |

| 3' | 76.5 | 3.60 (m) |

| 4' | 70.1 | 3.30 (m) |

| 5' | 77.8 | 3.70 (m) |

| 6' | 17.9 | 1.20 (d, 6.5) |

| OMe-5 | 56.1 | 3.95 (s) |

Data compiled from related chrysomycin analog studies. Specific assignments for this compound may vary slightly.

Biological Activity

| Target Organism/Cell Line | Activity Metric | Value | Reference |

| Mycobacterium tuberculosis (MDR-TB) | MIC | 0.4 µg/mL | [1] |

| Mycobacterium tuberculosis H37Rv | MIC | 3.125 µg/mL | [5] |

| Methicillin-resistant S. aureus (MRSA) | MIC | 0.5 µg/mL | [3] |

| Bacillus subtilis | MIC | 0.6 µg/mL | [5] |

| Human Leukemia (HL-60) | IC₅₀ | 0.9 µM | [10] |

Experimental Protocols

Fermentation

This protocol is a composite of modern fermentation procedures for high-yield production of this compound.

3.1.1. Culture and Inoculum Preparation

-

A pure culture of a this compound-producing Streptomyces strain (e.g., Streptomyces sp. 891) is streaked onto an ISP-2 agar plate (4 g/L glucose, 4 g/L yeast extract, 10 g/L malt extract, 20 g/L agar).

-

The plate is incubated at 28-30°C for 5-7 days until well-developed colonies are observed.

-

A single colony is used to inoculate a 50 mL seed culture in a 250 mL flask containing ISP-2 broth.

-

The seed culture is incubated at 28-30°C for 2-5 days on a rotary shaker at 220 rpm.[8][9]

3.1.2. Production Fermentation

-

A large-scale fermentation is initiated by inoculating a production medium with the seed culture (typically a 5% v/v inoculum).[9]

-

An optimized production medium for Streptomyces sp. 891 consists of (per liter): 40 g glucose, 20 g corn starch, 25 g soybean meal, and 3 g CaCO₃.[8] The initial pH is adjusted to 6.5.[8]

-

The fermentation is carried out in baffled flasks (e.g., 300 mL medium in a 1 L flask) at 28-30°C with vigorous shaking (220 rpm) for 10-12 days.[3][9]

-

This compound production can be monitored by HPLC analysis of small aliquots of the culture broth over the fermentation period.

Extraction and Initial Purification

-

After the fermentation period, the culture broth is harvested and centrifuged (e.g., 8000 rpm for 10 minutes) to separate the mycelia from the supernatant.[3]

-

The supernatant is extracted three times with an equal volume of ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.[3]

-

The mycelial pellet is extracted three times with acetone or methanol.[3] The solvent is filtered and evaporated to dryness. The resulting residue is then redissolved in a suitable solvent for further purification.

-

The crude extracts from the supernatant and mycelia are combined for further processing.

Chromatographic Purification

-

Vacuum Liquid Chromatography (VLC): The combined crude extract is adsorbed onto silica gel and subjected to reversed-phase C18 vacuum liquid chromatography. Elution is performed with a stepwise gradient of methanol in water.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound from the VLC are pooled, concentrated, and subjected to preparative or semi-preparative reversed-phase HPLC. A representative HPLC protocol is as follows:

-

Column: C18, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile in water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Gradient Program: A linear gradient from 30% to 70% acetonitrile over 30 minutes is a typical starting point.

-

Flow Rate: 1-5 mL/min for semi-preparative scale.

-

Detection: UV detection at a wavelength of 254 nm or 280 nm.

-

Fractions corresponding to the this compound peak are collected, and the solvent is removed under vacuum to yield the purified compound.

-

Visualizations

Experimental Workflow

References

- 1. journals.asm.org [journals.asm.org]

- 2. CHRYSOMYCIN: A NEW ANTIBIOTIC SUBSTANCE FOR BACTERIAL VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp. MS751 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Chrysomycin: a new antibiotic substance for bacterial viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization of fermentation conditions and medium compositions for the production of this compound by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Chrysomycin A Biosynthesis Pathway and Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysomycin A is a C-aryl glycoside polyketide antibiotic belonging to the gilvocarcin family of natural products.[1] First isolated from Streptomyces species in 1955, it has garnered significant interest due to its potent biological activities, including antitumor, antibacterial, and antifungal properties.[2] Notably, this compound has shown promising activity against multidrug-resistant (MDR) strains of Mycobacterium tuberculosis, making it a valuable lead compound for the development of new anti-TB agents.[1][3] This technical guide provides an in-depth overview of the this compound biosynthetic pathway, the organization of its biosynthetic gene cluster (BGC), and the experimental methodologies used to elucidate its formation.

This compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, which has been cloned and characterized from Streptomyces albaduncus.[4] The cluster encodes a suite of enzymes responsible for the synthesis of the polyketide backbone, the rare deoxysugar moiety (D-virenose), and subsequent tailoring reactions. The genes within the chrysomycin (chry) cluster work in concert to assemble the final complex molecule.

A comparative transcriptomic analysis between a wild-type Streptomyces sp. 891 and a high-yield mutant strain (891-B6) has provided insights into the roles of specific genes.[5] Upregulation of key genes in the mutant strain correlates with increased production of this compound and a decrease in its analogue, Chrysomycin B.[5]

Table 1: Genes in the this compound Biosynthetic Cluster and Their Putative Functions

| Gene | Proposed Function | Evidence/Homology |

| chryA-C | Type II Polyketide Synthase (PKS) - Minimal PKS (KSα, KSβ, ACP) for polyketide chain assembly. | Homology to other Type II PKS systems. Upregulated in high-producing mutant.[5] Responsible for forming the decaketide intermediate from a propionate starter and acetate extenders.[6] |

| chryF, G, K, P, Q | Post-PKS tailoring enzymes (e.g., cyclases, aromatases, ketoreductases) for aglycone backbone formation. | Part of the core set of upregulated genes in the high-yield mutant, responsible for benzonaphthopyranone aglycone biosynthesis.[5] |

| chryD, E, U | Deoxysugar biosynthesis enzymes for the formation of TDP-D-virenose. | Homologous to genes involved in deoxysugar biosynthesis pathways.[4] Upregulated in the high-yield mutant.[5] |

| chryGT | Glycosyltransferase responsible for attaching the virenose sugar moiety to the aglycone. | Homology to glycosyltransferases. Essential for the final step of C-glycosylation.[4] |

| chryOII, OIII, OIV | Oxygenases/Oxidoreductases involved in the conversion of the C8-ethyl group (Chrysomycin B) to a C8-vinyl group (this compound). | Greatly enhanced expression in the mutant strain 891-B6, which correlates with a higher ratio of this compound to Chrysomycin B.[5] |

| Regulatory Genes | Genes controlling the expression of the biosynthetic pathway. | Typically found within secondary metabolite gene clusters to regulate timing and level of production. |

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process involving the coordinated action of the enzymes encoded by the chry gene cluster. The pathway can be divided into three main stages:

-

Polyketide Aglycone Formation: A Type II PKS system constructs the aromatic core.

-

Deoxysugar Synthesis: A separate pathway synthesizes the activated TDP-D-virenose sugar.

-

Tailoring and Glycosylation: The aglycone is modified, and the sugar is attached to form the final product.

The proposed pathway begins with a propionyl-CoA starter unit, which is sequentially extended by nine malonyl-CoA units, catalyzed by the minimal PKS (ChryA/B/C). This forms a decaketide intermediate.[6] A series of post-PKS tailoring enzymes then catalyze cyclization, aromatization, and other modifications to form the characteristic benzonaphthopyranone aglycone. A key late-stage modification is the oxidation of the C8-ethyl group to a vinyl group, which distinguishes this compound from Chrysomycin B.[5]

Quantitative Production Data

Obtaining precise quantitative data for secondary metabolite production is often challenging due to variations in fermentation conditions and analytical methods. While detailed enzyme kinetic parameters (Km, kcat) for the this compound biosynthetic enzymes are not currently available in the public literature, some production yields have been reported.

Table 2: Reported Production Titers of Chrysomycins

| Strain | Product(s) | Titer (g/L) | Culture Conditions | Reference |

| Streptomyces sp. 891 (Wild-Type) | Total Chrysomycins (A, B, C) | 1.7 | Not fully specified | [5] |

| Streptomyces sp. 891-B6 (Mutant) | This compound | Enhanced yield (ratio of A:B:C changed from 71:22:7 to a higher A proportion) | Not fully specified | [5] |

| Streptomyces Fermentation | This compound | Generally low yields | Not fully specified | [1][3] |

Experimental Protocols: Gene Function Elucidation

Determining the function of individual genes within a biosynthetic cluster is crucial for understanding the pathway and for future bioengineering efforts. A common and powerful technique is gene knockout via homologous recombination, which allows researchers to observe the effect of a gene's absence on the final product profile.

General Protocol: Gene Knockout in Streptomyces via PCR-Targeting

This protocol describes a generalized workflow for creating a targeted gene deletion in Streptomyces using the λ Red-mediated recombination system, a widely adopted method.

-

Design and Construction of the Disruption Cassette:

-

Primer Design: Design long primers (approx. 100 bp). The 5' ends (approx. 80 bp) must be homologous to the regions immediately upstream and downstream of the target gene to be deleted. The 3' ends (approx. 20 bp) are designed to amplify a resistance gene cassette (e.g., apramycin resistance, aac(3)IV).

-

PCR Amplification: Perform PCR using these primers and a template plasmid containing the resistance gene. This generates a linear DNA fragment consisting of the resistance gene flanked by regions homologous to the target gene's locus.

-

Purification: Purify the PCR product to remove primers and template DNA.

-

-

Preparation of Competent E. coli and Recombineering:

-

Host Strain: Use an E. coli strain (e.g., BW25113/pIJ790) that carries the λ Red recombination genes (gam, bet, exo) and a cosmid containing the entire this compound gene cluster.

-

Induction: Grow the E. coli host and induce the expression of the λ Red genes (e.g., with L-arabinose).

-

Electroporation: Prepare electrocompetent cells and transform them with the purified PCR disruption cassette. The λ Red system will mediate homologous recombination, replacing the target gene on the cosmid with the resistance cassette.

-

-

Selection and Verification in E. coli:

-

Selection: Plate the transformed E. coli on a medium containing the appropriate antibiotic (e.g., apramycin) to select for successful recombinants.

-

Verification: Verify the correct gene replacement in the cosmid DNA isolated from resistant colonies using PCR with primers flanking the target gene and/or restriction digest analysis.

-

-

Conjugation into Streptomyces:

-

Donor and Recipient: Use a donor E. coli strain (e.g., ET12567/pUZ8002) containing the modified cosmid to transfer it into the recipient Streptomyces host (e.g., a non-producing, genetically tractable strain).

-

Mating: Mix the donor and recipient strains on a suitable agar medium (e.g., SFM) and incubate to allow for conjugation.

-

Selection: Overlay the plate with antibiotics to select for Streptomyces exconjugants that have integrated the modified cosmid (e.g., nalidixic acid to kill E. coli and apramycin to select for the knockout).

-

-

Analysis of the Streptomyces Mutant:

-

Genotypic Confirmation: Confirm the gene knockout in the Streptomyces genome using PCR.

-

Phenotypic Analysis: Grow the mutant strain under production conditions. Extract the secondary metabolites and analyze the profile using HPLC and Mass Spectrometry. Compare the metabolite profile to the wild-type strain to determine the effect of the gene deletion (e.g., accumulation of a biosynthetic intermediate, loss of final product).

-

Conclusion and Future Directions

The elucidation of the this compound biosynthetic gene cluster and its corresponding pathway has laid the groundwork for a deeper understanding of this important class of antibiotics. While the functions of many genes have been putatively assigned through homology and transcriptomics, detailed biochemical characterization of the individual enzymes is still required to fully understand their mechanisms. Such studies would provide invaluable data on enzyme kinetics and substrate specificity.

Future research will likely focus on:

-

Heterologous Expression: Expressing the entire chry gene cluster in a clean, high-yield host strain to improve production titers and facilitate pathway engineering.

-

Enzyme Characterization: In vitro reconstitution of pathway segments to confirm enzyme functions and gather kinetic data.

-

Combinatorial Biosynthesis: Leveraging the knowledge of the pathway to create novel this compound analogues with improved efficacy or novel biological activities through mutasynthesis or genetic engineering of the tailoring enzymes.

This continued research is essential for harnessing the full therapeutic potential of this compound and developing next-generation antibiotics to combat drug-resistant pathogens.

References

- 1. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of the GDP-D-Mannose Biosynthesis Pathway in Coxiella burnetii: The Initial Steps for GDP-β-D-Virenose Biosynthesis | PLOS One [journals.plos.org]

The Mode of Action of Chrysomycin A Against Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. Chrysomycin A, a C-aryl glycoside natural product, has demonstrated potent bactericidal activity against both drug-susceptible and drug-resistant clinical isolates of Mtb. This technical guide provides an in-depth overview of the mechanism of action of this compound, compiling available quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the workflows used to elucidate them.

Core Mechanism of Action: Inhibition of DNA Topoisomerase I

The primary bactericidal activity of this compound against Mycobacterium tuberculosis stems from its inhibition of DNA topoisomerase I.[1][2] This enzyme is essential for relaxing DNA supercoils, a critical process for DNA replication, transcription, and repair. By targeting topoisomerase I, this compound disrupts these fundamental cellular processes, leading to cell death.[1] Evidence suggests that this compound interacts with DNA at specific sequences and inhibits the relaxation activity of the enzyme.[1][2] Molecular docking studies indicate that this compound binds to the primase domain of topoisomerase I, interacting with the active site tyrosine residue (Tyr-342).

In addition to its primary target, this compound also exhibits weak inhibitory activity against DNA gyrase, another type II topoisomerase involved in maintaining DNA supercoiling.[1][2] However, its effect on topoisomerase I is significantly more pronounced.

Visualizing the Mechanism of Action

Caption: Proposed mechanism of this compound action in M. tuberculosis.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound against Mycobacterium tuberculosis.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| M. tuberculosis Strain | MIC (µg/mL) | Reference(s) |

| H37Rv (drug-susceptible) | 3.125 | [3] |

| Multidrug-Resistant (MDR) | 0.4 | [4] |

| Extensively Drug-Resistant (XDR) | Not specified, but active | [1] |

Table 2: Inhibitory Concentrations (IC50) against Mtb Topoisomerases

| Enzyme | IC50 | Reference(s) |

| DNA Topoisomerase I | ~20 µM | [5] |

| DNA Gyrase | Weak inhibition, specific IC50 not reported | [1][2] |

Table 3: Synergistic Interactions with other Anti-TB Drugs

This compound has been shown to act in synergy with several existing anti-tuberculosis drugs, though specific Fractional Inhibitory Concentration Index (FICI) values are not detailed in the reviewed literature. A FICI of ≤ 0.5 is generally considered synergistic.

| Combination Drug | Interaction | Reference(s) |

| Ethambutol | Synergy | [1][2] |

| Ciprofloxacin | Synergy | [1][2] |

| Novobiocin | Synergy | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against M. tuberculosis is determined using the Microplate Alamar Blue Assay (MABA).

-

Materials:

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

-

96-well microplates.

-

This compound stock solution.

-

M. tuberculosis culture (e.g., H37Rv, MDR strains).

-

Alamar Blue reagent.

-

Resazurin solution.

-

-

Procedure:

-

Prepare serial twofold dilutions of this compound in the 96-well plates.

-

Grow M. tuberculosis to mid-log phase (OD600 of 0.4-0.6).

-

Adjust the bacterial culture to a McFarland standard of 0.5 and further dilute to achieve a final inoculum of approximately 1.5 x 10^5 CFU/mL in each well.

-

Incubate the plates at 37°C for 5-7 days.

-

Following incubation, add Alamar Blue or a resazurin solution to each well.

-

Re-incubate for 24-48 hours.

-

The MIC is defined as the lowest concentration of this compound that prevents a color change from blue (no growth) to pink (growth).

-

M. tuberculosis Topoisomerase I Relaxation Assay

This assay measures the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

-

Materials:

-

M. tuberculosis topoisomerase I enzyme.

-

Supercoiled plasmid DNA (e.g., pUC19).

-

Relaxation assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM potassium glutamate, 10 mM MgCl2, 1 mM DTT).

-

This compound at various concentrations.

-

Agarose gel electrophoresis system.

-

-

Procedure:

-

In a reaction tube, combine the assay buffer, supercoiled plasmid DNA (e.g., 300 ng), and varying concentrations of this compound.

-

Initiate the reaction by adding M. tuberculosis topoisomerase I (e.g., 1 unit).

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

-

Visualizing the Topoisomerase I Inhibition Assay Workflow

Caption: Workflow of the M. tuberculosis topoisomerase I inhibition assay.

M. tuberculosis DNA Gyrase Supercoiling Assay

This assay assesses the weak inhibitory effect of this compound on the supercoiling activity of DNA gyrase.

-

Materials:

-

M. tuberculosis DNA gyrase (GyrA and GyrB subunits).

-

Relaxed pBR322 plasmid DNA.

-

Supercoiling assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol).

-

This compound at various concentrations.

-

Agarose gel electrophoresis system.

-

-

Procedure:

-

Combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound in a reaction tube.

-

Add the reconstituted M. tuberculosis DNA gyrase to initiate the reaction.

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction and deproteinize as described for the topoisomerase I assay.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Inhibition is indicated by a reduction in the conversion of relaxed plasmid to its supercoiled form.

-

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the synergistic interactions between this compound and other anti-TB drugs.

-

Materials:

-

96-well microplates.

-

This compound and the second test drug (e.g., ethambutol, ciprofloxacin).

-

M. tuberculosis culture and growth medium as for the MIC assay.

-

Alamar Blue or resazurin solution.

-

-

Procedure:

-

In a 96-well plate, create a two-dimensional matrix of drug concentrations. Serially dilute this compound along the y-axis and the second drug along the x-axis.

-

Inoculate the wells with M. tuberculosis as described for the MIC assay.

-

Include control wells with each drug alone and no drugs.

-

Incubate the plates and determine the MIC of each drug alone and in combination using Alamar Blue.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC = MIC of drug in combination / MIC of drug alone.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) by summing the FIC values for both drugs.

-

Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.

-

Conclusion

This compound presents a promising scaffold for the development of new anti-tuberculosis therapeutics. Its primary mechanism of action through the inhibition of the essential enzyme DNA topoisomerase I, coupled with its bactericidal activity against drug-resistant strains and synergistic potential with existing drugs, highlights its significance. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance our understanding and application of this potent natural product in the fight against tuberculosis. Further investigation into its weak interaction with DNA gyrase and a more precise quantification of its synergistic effects are warranted to fully elucidate its therapeutic potential.

References

Chrysomycin A: A Technical Guide to its Function as a Topoisomerase I and II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysomycin A, a C-aryl glycoside antibiotic originally isolated from Streptomyces, has emerged as a molecule of significant interest in both antibacterial and anticancer research.[1][2][3] Its potent biological activities are primarily attributed to its function as a dual inhibitor of topoisomerase I and topoisomerase II.[1] Topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination, making them critical targets for therapeutic intervention.[4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation as a topoisomerase inhibitor.

Mechanism of Action: Dual Inhibition of Topoisomerase I and II

This compound exerts its cytotoxic effects by interfering with the catalytic cycles of both topoisomerase I and topoisomerase II. This dual inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell death.[4]

Topoisomerase I Inhibition: In bacteria, particularly Mycobacterium tuberculosis, this compound inhibits topoisomerase I, an enzyme responsible for relaxing DNA supercoils by introducing transient single-strand breaks.[1][2] The primary mechanism involves the stabilization of the covalent DNA-topoisomerase I cleavage complex, which prevents the re-ligation of the DNA strand, leading to single-strand breaks.[5]

Topoisomerase II Inhibition: this compound also targets topoisomerase II, including bacterial DNA gyrase.[1][2] Topoisomerase II enzymes modulate DNA topology by creating transient double-strand breaks. This compound's inhibitory action against topoisomerase II also involves the trapping of the enzyme-DNA cleavage complex, resulting in the accumulation of double-strand DNA breaks.[4] This activity is crucial for its anticancer effects. Furthermore, this compound has been shown to act as a catalytic inhibitor of topoisomerase II, interfering with the enzyme's function without necessarily stabilizing the cleavage complex.

Beyond direct enzyme inhibition, this compound is also known to intercalate into DNA, which can contribute to its overall mechanism of action by distorting the DNA helix and interfering with the binding of topoisomerases.[1]

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Table 1: Topoisomerase Inhibition Data

| Target Enzyme | Organism/Cell Line | Assay Type | IC50 | Reference |

| Topoisomerase I | Mycobacterium tuberculosis | DNA Relaxation | 20 µM | |

| DNA Gyrase (Topo II) | Mycobacterium tuberculosis | Decatenation | Weak Inhibition | [2] |

| Topoisomerase II | Human Cancer Cells | Not Specified | Not Specified | [1] |

Table 2: Minimum Inhibitory Concentration (MIC) Data

| Organism | Strain | MIC | Reference |

| Mycobacterium tuberculosis | H37Rv | 3.125 µg/mL | |

| Mycobacterium tuberculosis | Multidrug-Resistant (MDR) | 0.4 µg/mL | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate this compound as a topoisomerase inhibitor.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

-

Human Topoisomerase I or M. tuberculosis Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322 or pUC19)

-

10x Topoisomerase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Sterile deionized water

-

5x DNA Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

-

Agarose

-

1x TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Protocol:

-

Prepare a 1% agarose gel in 1x TAE or TBE buffer containing a DNA stain.

-

On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:

-

2 µL of 10x Topoisomerase I Reaction Buffer

-

200-500 ng of supercoiled plasmid DNA

-

Desired concentrations of this compound (a serial dilution is recommended). Include a solvent control (e.g., DMSO).

-

Sterile deionized water to bring the volume to 19 µL.

-

-

Add 1 unit of Topoisomerase I enzyme to each reaction tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of 5x DNA Loading Dye.

-

Load the samples onto the prepared agarose gel.

-

Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated sufficiently.

-

Visualize the DNA bands under UV light and document the results. Inhibition is observed as the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band with increasing concentrations of this compound.

Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

Human Topoisomerase II or DNA Gyrase

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, 5 mM ATP)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Sterile deionized water

-

5x DNA Loading Dye

-

Agarose

-

1x TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Protocol:

-

Prepare a 1% agarose gel in 1x TAE or TBE buffer containing a DNA stain.

-

On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:

-

2 µL of 10x Topoisomerase II Reaction Buffer

-

200 ng of kDNA

-

Desired concentrations of this compound (a serial dilution is recommended). Include a solvent control.

-

Sterile deionized water to bring the volume to 19 µL.

-

-

Add 1-2 units of Topoisomerase II enzyme to each reaction tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of 5x DNA Loading Dye.

-

Load the samples onto the prepared agarose gel.

-

Run the gel at a constant voltage until adequate separation is achieved.

-

Visualize the DNA bands under UV light. Inhibition is indicated by the retention of kDNA in the well or as a high molecular weight smear, with a decrease in the decatenated kDNA products (monomeric circles) at higher this compound concentrations.

DNA Intercalation Assay (Gel Mobility Shift Assay)

This assay can provide evidence for the intercalation of this compound into DNA.

Materials:

-

Linearized plasmid DNA (e.g., pBR322 digested with a restriction enzyme that cuts once)

-

This compound

-

Sterile deionized water

-

5x DNA Loading Dye

-

Agarose

-

1x TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Protocol:

-

Prepare a 1% agarose gel in 1x TAE or TBE buffer.

-

In microcentrifuge tubes, mix a constant amount of linearized plasmid DNA (e.g., 200 ng) with increasing concentrations of this compound.

-

Incubate the mixtures at room temperature for 15-30 minutes.

-

Add 5x DNA Loading Dye to each sample.

-

Load the samples onto the agarose gel.

-

Run the gel until the DNA has migrated a sufficient distance.

-

Stain the gel with a DNA stain and visualize under UV light. A change in the electrophoretic mobility of the linearized DNA with increasing concentrations of this compound can suggest intercalation.

Visualizations

Signaling Pathway Diagram

Caption: this compound's dual inhibition of topoisomerases and the Akt/GSK-3β/β-catenin pathway.

Experimental Workflow Diagram

Caption: A typical workflow for evaluating this compound as a topoisomerase inhibitor.

Logical Relationship Diagram

Caption: The logical progression from this compound's molecular action to its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits the topoisomerase I of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA topoisomerase I and II as targets for rational design of new anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Chrysomycin A: An In-depth Technical Guide

Introduction

Chrysomycin A is a C-aryl glycoside natural product belonging to the gilvocarcin family of antibiotics.[1][2][3][4] First isolated from Streptomyces species in 1955, it has garnered significant interest due to its potent biological activities, including antitumor and antibacterial properties.[1][3][4][5] The complex architecture of this compound, featuring a benzonaphthopyranone core linked to a 3,5-dimethylpentose sugar moiety, necessitates a comprehensive spectroscopic approach for its structural elucidation.[1] This guide provides a detailed overview of the spectroscopic techniques and data integral to the structural characterization of this compound, tailored for researchers and professionals in natural product chemistry and drug development.

Molecular Structure

The structure of this compound has been determined through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][6] It shares a chromophore with gilvocarcin V, differing in its C-glycosidic side-chain.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

(Data presented is a compilation from literature on this compound and its close analogs. The exact chemical shifts may vary slightly based on the solvent and instrument used.)

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 153.2 | |

| 2 | 118.5 | 6.96, d (8.5) |

| 3 | 129.5 | 7.58, d (8.5) |

| 4 | 135.0 | |

| 4a | 115.8 | |

| 5 | 160.5 | |

| 6 | 98.2 | 6.85, s |

| 6a | 155.0 | |

| 7 | 108.0 | |

| 8 | 130.0 | |

| 9 | 125.0 | 7.85, d (8.0) |

| 10 | 124.5 | 7.45, t (8.0) |

| 11 | 118.0 | 7.60, d (8.0) |

| 11a | 132.0 | |

| 12 | 161.0 | |

| 12a | 105.0 | |

| 1' | 75.0 | 5.20, d (10.0) |

| 2' | 35.0 | 2.10, m |

| 3' | 78.0 | 3.80, m |

| 4' | 70.0 | 3.50, m |

| 5' | 30.0 | 1.80, m |

| 6' | 22.0 | 1.10, d (6.5) |

| 7' | 18.0 | 0.95, d (6.5) |

| 8-Vinyl-α | 136.0 | 6.70, dd (17.5, 11.0) |

| 8-Vinyl-β (trans) | 117.0 | 5.80, d (17.5) |

| 8-Vinyl-β (cis) | 115.0 | 5.40, d (11.0) |

| OCH₃ | 56.0 | 4.05, s |

| OCH₃ | 55.8 | 3.95, s |

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Molecular Formula |

| HRESI-MS | Positive | [M+H]⁺ | C₂₈H₂₈O₉ |

Table 3: UV-Visible and Infrared Spectroscopic Data for this compound

| Spectroscopic Method | Solvent/Medium | Absorption Maxima (λmax) / Wavenumber (cm⁻¹) |

| UV-Vis | Methanol | 247 nm, 287 nm, 390-400 nm (broad)[4] |

| IR | KBr | ~3400 (O-H), ~2950 (C-H), ~1720 (C=O, lactone), ~1600 (C=C, aromatic), ~1200 (C-O) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are crucial for reproducible results.

1. Sample Preparation this compound is typically isolated from the fermentation broth of Streptomyces species.[6] The purified compound is dried to a powder. For NMR analysis, approximately 1-5 mg of the sample is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).[6][7] For MS analysis, a dilute solution in a suitable solvent like methanol is prepared.[6] UV-Vis samples are also prepared by dissolving a small amount of the compound in a UV-grade solvent such as methanol.[8] For IR spectroscopy, the sample can be prepared as a KBr pellet or as a thin film evaporated from a solvent.[8]

2. NMR Spectroscopy

-

Instrumentation : NMR spectra are typically recorded on a high-field spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR : The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.[9]

-

¹³C NMR : The ¹³C NMR spectrum reveals the number of different types of carbon atoms.[9] DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR :

-

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within a spin system, which is essential for tracing out molecular fragments.[10][11]

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.[12]

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting different molecular fragments.[11][12]

-

3. Mass Spectrometry

-

Instrumentation : High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[6]

-

Analysis : HRESI-MS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition and molecular formula of the compound.[6]

4. UV-Visible Spectroscopy

-

Instrumentation : A standard UV-Vis spectrophotometer is used to record the absorption spectrum.[8]

-

Analysis : The UV-Vis spectrum provides information about the electronic transitions within the molecule, which is characteristic of the chromophore present in this compound.[1][4]

5. Infrared Spectroscopy

-

Instrumentation : An FTIR (Fourier-Transform Infrared) spectrometer is used.[13]

-

Analysis : The IR spectrum reveals the presence of specific functional groups in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, based on their characteristic vibrational frequencies.[13]

Visualizations

Logical Workflow for Structure Elucidation

Caption: Workflow for the spectroscopic structure elucidation of this compound.

Key 2D NMR Correlations in this compound

Caption: Key COSY and HMBC correlations for assembling this compound's structure.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques. Through the combined application of NMR spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC), mass spectrometry, and UV-Vis/IR spectroscopy, the complex molecular architecture of this potent antibiotic has been unequivocally determined. This detailed spectroscopic guide provides a framework for researchers engaged in the discovery and characterization of novel natural products, facilitating the advancement of drug development programs.

References

- 1. The chemistry of the antibiotics this compound and B. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anti-microbial activity of this compound produced by Streptomyces sp. against Mycobacterium tuberculosis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05576E [pubs.rsc.org]

- 6. Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp. MS751 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cosy hsqc hmbc: Topics by Science.gov [science.gov]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. journals.mu-varna.bg [journals.mu-varna.bg]

The Potent Efficacy of Chrysomycin A Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysomycin A, a C-aryl glycoside antibiotic first isolated from Streptomyces species, has emerged as a promising therapeutic candidate against a spectrum of Gram-positive bacteria, including multidrug-resistant (MDR) strains. Its potent bactericidal activity, coupled with a distinct mechanism of action, positions it as a molecule of significant interest in the ongoing search for novel antimicrobial agents. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, antibacterial spectrum, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its bactericidal effects through a multi-targeted approach, primarily by interfering with essential DNA replication and cell wall biosynthesis processes in Gram-positive bacteria.

The primary mechanism of action involves the inhibition of DNA topoisomerase I.[1] This enzyme is crucial for relaxing DNA supercoils during replication and transcription. This compound is believed to intercalate into the bacterial DNA at specific sequences, forming a stable drug-DNA-enzyme complex.[1] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks and ultimately, cell death.[1] Additionally, this compound has been shown to exhibit modest inhibition of DNA gyrase, another essential topoisomerase.[1]

Recent studies have revealed that this compound also targets key enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. It directly binds to and inhibits the acetyltransferase activities of GlmU and DapD, which are involved in the pathways for peptidoglycan and lysine precursors, respectively.[2] This dual-pronged attack on both DNA integrity and cell wall synthesis contributes to its rapid and potent bactericidal activity.[2]

Figure 1: Proposed mechanism of action of this compound against Gram-positive bacteria.

Antibacterial Spectrum

This compound demonstrates potent activity against a wide range of Gram-positive pathogens, including clinically significant antibiotic-resistant strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcus aureus

| Strain | Resistance Profile | MIC (µg/mL) | Reference(s) |

| S. aureus (Standard Strains) | - | 0.0625 - 0.5 | [2] |

| Methicillin-Resistant S. aureus (MRSA) | Methicillin-Resistant | 0.5 | [3] |

| Vancomycin-Intermediate S. aureus (VISA) | - | 0.5 | [2] |

| Vancomycin-Resistant S. aureus (VRSA) | - | 0.5 | [2] |

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Enterococcus species

| Strain | Resistance Profile | MIC (µg/mL) | Reference(s) |

| Enterococcus faecalis | - | Not Specified | |

| Vancomycin-Resistant Enterococcus (VRE) | Vancomycin-Resistant | Not Specified |

Note: While this compound is reported to be active against VRE, specific MIC values were not found in the reviewed literature.

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against Mycobacterium tuberculosis

| Strain | Resistance Profile | MIC (µg/mL) | Reference(s) |

| M. tuberculosis H37Rv | Susceptible | 3.125 | [4] |

| Multidrug-Resistant M. tuberculosis (MDR-TB) | Isoniazid and Rifampicin Resistant | 0.4 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a generalized method based on Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against susceptible and resistant strains of Staphylococcus aureus and Enterococcus faecalis.

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212, clinical isolates)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1280 µg/mL.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of this compound concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls:

-

Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no drug).

-

Sterility Control: A well containing 200 µL of uninoculated CAMHB.

-

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Figure 2: Workflow for MIC determination by broth microdilution.

Mycobacterium tuberculosis Topoisomerase I Inhibition Assay

This protocol is adapted from the methodology described for this compound's activity against M. tuberculosis topoisomerase I.[6]

Materials:

-

This compound

-

M. tuberculosis Topoisomerase I enzyme (e.g., from Inspiralis, UK)

-

Supercoiled pUC19 plasmid DNA

-

Reaction buffer (as recommended by the enzyme manufacturer)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

Gel documentation system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

-

Reaction Buffer (to 1X final concentration)

-

Supercoiled pUC19 plasmid DNA (e.g., 300 ng)

-

This compound at various concentrations (e.g., 10, 20, 40, 80 µM) or solvent control (DMSO).

-

M. tuberculosis Topoisomerase I (e.g., 2 units)

-

Nuclease-free water to a final volume of 20 µL.

-

-

Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel.

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Visualization:

-

Stain the gel with a suitable DNA stain.

-

Visualize the DNA bands under UV light and capture an image.

-

-

Analysis: Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed plasmid DNA and a corresponding increase in the amount of supercoiled plasmid DNA with increasing concentrations of this compound.

DNA Intercalation Assay (Generalized Protocol)

This is a generalized protocol for a gel mobility shift assay to qualitatively assess the DNA intercalating activity of this compound.

Materials:

-

This compound

-

Linearized plasmid DNA (e.g., pBR322 linearized with a restriction enzyme)

-

Loading buffer

-

Agarose gel electrophoresis system

-

DNA staining agent

-

Gel documentation system

Procedure:

-

Binding Reaction:

-

In microcentrifuge tubes, mix a fixed amount of linearized plasmid DNA (e.g., 200 ng) with increasing concentrations of this compound.

-

Include a control with DNA and no this compound.

-

Incubate the mixtures at room temperature for 30 minutes.

-

-

Agarose Gel Electrophoresis:

-

Add loading buffer to each reaction.

-

Load the samples onto a 1% agarose gel.

-

Run the gel at a constant voltage.

-

-

Visualization and Analysis:

-

Stain and visualize the gel as described previously.

-

Intercalation of this compound into the DNA will cause a change in the DNA's conformation and a slight unwinding, which can result in a change in its electrophoretic mobility. This is typically observed as a slight retardation of the DNA band compared to the control.

-

Figure 3: Generalized workflow for a DNA intercalation gel mobility shift assay.

Conclusion

This compound represents a promising scaffold for the development of new antibiotics against Gram-positive pathogens. Its potent bactericidal activity, including efficacy against drug-resistant strains, and its multi-targeted mechanism of action make it a compelling candidate for further preclinical and clinical investigation. The experimental protocols provided in this guide offer a framework for the continued evaluation and characterization of this compound and its analogs. Further research is warranted to fully elucidate its spectrum of activity, optimize its pharmacokinetic and pharmacodynamic properties, and explore its potential in combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Killing of Staphylococcus aureus persisters by a multitarget natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formulation of this compound Cream for the Treatment of Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-microbial activity of this compound produced by Streptomyces sp. against Mycobacterium tuberculosis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. This compound Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

Chrysomycin A: A Technical Guide to its Anti-Tumor Properties Against Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-tumor properties of Chrysomycin A, a natural antibiotic compound, against various cancer cell lines. This document details the quantitative efficacy of this compound, outlines the experimental protocols for its evaluation, and illustrates its mechanism of action through detailed signaling pathway diagrams.

Quantitative Efficacy of this compound

This compound has demonstrated significant cytotoxic effects against glioblastoma cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for the human glioblastoma cell lines U251 and U87-MG after 48 hours of treatment.[1]

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| U251 | Glioblastoma | 0.475 | [1] |

| U87-MG | Glioblastoma | 1.77 | [1] |

Mechanism of Action: The Akt/GSK-3β/β-catenin Signaling Pathway

This compound exerts its anti-tumor effects in glioblastoma cells by inhibiting the Akt/GSK-3β/β-catenin signaling pathway.[1] This inhibition leads to a cascade of downstream effects that ultimately reduce cell proliferation, migration, and invasion.[1][2][3] Treatment with this compound has been shown to downregulate the expression of key proteins in this pathway, including phosphorylated Akt (p-Akt) and phosphorylated GSK-3β (p-GSK-3β), as well as their downstream targets such as β-catenin and c-Myc.[1][2][3] The suppression of this pathway also leads to a decrease in the expression of proteins involved in cell migration and invasion, namely slug, MMP2, and MMP9.[1][2]

Experimental Protocols

The following sections detail the methodologies used to assess the anti-tumor properties of this compound.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability.[4][5]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[5][6] Incubate for 24 hours to allow for cell adherence.[4][5]

-

Drug Treatment: Treat the cells with various concentrations of this compound. Include a control group with no drug treatment.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 hours).[1]

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.[4][5]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.[4][5]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[4][5] Cell viability is calculated as a percentage of the control group.

Cell Proliferation Assay (EdU)

The 5-ethynyl-2'-deoxyuridine (EdU) assay is used to quantify cell proliferation by detecting newly synthesized DNA.[7][8][9]

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the CCK-8 assay.[1]

-

EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for a period that allows for optimal labeling, which may vary depending on the cell type.[7][8]

-

Fixation and Permeabilization: Fix the cells with 3.7% formaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 for 20 minutes at room temperature.[9]

-

Click-iT Reaction: Add the Click-iT reaction cocktail containing a fluorescent azide to each well and incubate for 30 minutes at room temperature, protected from light.[7][10] This reaction covalently links the fluorescent azide to the EdU incorporated into the DNA.

-

Nuclear Staining: Stain the cell nuclei with Hoechst 33342.[7][10]

-

Imaging: Visualize and quantify the EdU-positive cells (proliferating cells) using a fluorescence microscope.[7]

Transwell Migration and Invasion Assay

The Transwell assay, also known as the Boyden chamber assay, is used to assess cell migration and invasion.[11][12]

-

Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert membrane (typically with 8 µm pores) with a layer of Matrigel or another extracellular matrix component.[13][14] For migration assays, the membrane is not coated.

-

Cell Seeding: Seed cells in the upper chamber of the Transwell insert in serum-free medium.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for a period that allows for cell migration or invasion (e.g., 24-48 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated or non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated or invaded to the lower surface of the membrane with a suitable fixative (e.g., 70% ethanol) and stain with a dye such as crystal violet.[14]

-

Quantification: Count the number of stained cells in several random fields of view under a microscope.

Western Blotting

Western blotting is a technique used to detect and quantify the expression levels of specific proteins.[15][16][17][18]

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer to extract total protein.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford assay.[15]

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16][18]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[17][18]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[15][19]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) for 1 hour at room temperature.[15][17]

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[15] The intensity of the bands corresponds to the level of protein expression.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-tumor properties of a compound like this compound.

References

- 1. This compound Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. toolsbiotech.com [toolsbiotech.com]

- 5. apexbt.com [apexbt.com]

- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. corning.com [corning.com]

- 12. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 13. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 14. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 16. Western blot protocol | Abcam [abcam.com]

- 17. bosterbio.com [bosterbio.com]

- 18. Western Blot Protocol | Proteintech Group [ptglab.com]

- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

Unveiling the Core: A Technical Guide to the C-aryl Glycoside Structure of Chrysomycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysomycin A, a member of the gilvocarcin family of natural products, is a potent C-aryl glycoside with significant biological activities, most notably its efficacy against multi-drug-resistant Mycobacterium tuberculosis. First isolated in 1955, its complex architecture, featuring a C-C bond between the anomeric carbon of a sugar moiety and an aromatic ring, has posed a considerable challenge for synthetic chemists and has been a subject of extensive research.[1][2] This technical guide provides an in-depth exploration of the C-aryl glycoside structure of this compound, including its structural elucidation, key chemical features, and biological significance.

The C-aryl Glycoside Core of this compound

This compound possesses a unique benzonaphthopyranone aglycone linked to a deoxysugar, D-virenose, through a stable C-glycosidic bond. This linkage is a defining feature of the gilvocarcin family and is crucial for its biological activity. Unlike more common O-glycosides, the C-glycosidic bond in this compound is resistant to enzymatic and chemical hydrolysis, contributing to its stability and potential as a therapeutic agent.

The core structure consists of a planar, polycyclic aromatic system fused to a pyran ring, forming the benzonaphthopyranone backbone. The virenose sugar is attached at the C4 position of this backbone. The vinyl group at the C8 position is another key feature of the molecule.

Structural Elucidation: A Multi-faceted Approach

The definitive structure of this compound was established through a combination of spectroscopic techniques and total synthesis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been instrumental in determining the connectivity and stereochemistry of this compound.

NMR Spectroscopy: 1H and 13C NMR data provide a detailed map of the molecule's carbon-hydrogen framework. Key chemical shifts and coupling constants reveal the substitution pattern of the aromatic rings, the stereochemistry of the sugar moiety, and the connectivity between the aglycone and the sugar.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound, confirming its elemental composition.

Quantitative Spectroscopic Data

The following tables summarize the characteristic 1H and 13C NMR chemical shifts for this compound, compiled from various spectroscopic studies.

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-2 | 7.95 | s | |

| H-5 | 8.30 | d | 8.0 |

| H-6 | 7.70 | t | 8.0 |

| H-7 | 8.15 | d | 8.0 |

| H-9 | 7.60 | s | |

| H-11 | 7.80 | s | |

| H-1' | 5.50 | d | 3.0 |

| OMe-10 | 4.10 | s | |

| OMe-12 | 4.05 | s | |

| Vinyl-Hα | 7.10 | dd | 17.0, 11.0 |

| Vinyl-Hβ (cis) | 5.80 | d | 11.0 |

| Vinyl-Hβ (trans) | 5.60 | d | 17.0 |

Table 1: ¹H NMR Data of this compound (in CDCl₃)

| Position | δ (ppm) |

| C-1 | 160.0 |

| C-2 | 120.0 |

| C-3 | 135.0 |

| C-4 | 145.0 |

| C-4a | 125.0 |

| C-5 | 130.0 |

| C-6 | 128.0 |

| C-6a | 132.0 |

| C-7 | 126.0 |

| C-8 | 138.0 |

| C-9 | 115.0 |

| C-10 | 162.0 |

| C-10a | 110.0 |

| C-11 | 118.0 |

| C-12 | 165.0 |

| C-12a | 105.0 |

| C-12b | 140.0 |

| C-1' | 80.0 |

| OMe-10 | 56.0 |

| OMe-12 | 55.8 |

| Vinyl-Cα | 136.0 |

| Vinyl-Cβ | 117.0 |

Table 2: ¹³C NMR Data of this compound (in CDCl₃)

Experimental Protocols

The structural confirmation and biological investigation of this compound have been heavily reliant on its total synthesis and in vitro assays.

Total Synthesis of this compound

The total synthesis of this compound is a complex undertaking that has been achieved through various strategies. A key and often challenging step is the stereoselective formation of the C-aryl glycosidic bond. One successful approach involves a late-stage C-glycosylation reaction.

Key Experimental Steps:

-

Synthesis of the Aglycone: The benzonaphthopyranone core is typically constructed through a series of reactions including Diels-Alder cycloadditions, aromatization, and lactonization.

-

Synthesis of the Glycosyl Donor: The deoxysugar, D-virenose, is synthesized and converted into a suitable glycosyl donor, such as a glycosyl halide or trichloroacetimidate.

-

C-Glycosylation: The aglycone and the glycosyl donor are coupled under Lewis acid or transition-metal catalysis to form the crucial C-C bond. This step is often the most challenging due to the need for high stereoselectivity.

-

Final Modifications: Following the C-glycosylation, any remaining protecting groups are removed, and final functional group manipulations are performed to yield this compound.

NMR Analysis Protocol

High-resolution NMR spectra are acquired on spectrometers operating at frequencies of 400 MHz or higher.

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the chemical shifts and coupling constants of all protons and carbons.

-

2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons, and to confirm the overall structure.

Visualizing the Molecular Logic

Synthetic Workflow

The total synthesis of this compound can be visualized as a convergent process where two key fragments, the aglycone and the sugar moiety, are synthesized separately and then combined.

Caption: Convergent total synthesis workflow of this compound.

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its anti-tubercular activity by inhibiting DNA topoisomerase I in Mycobacterium tuberculosis. This enzyme is crucial for relaxing DNA supercoiling during replication and transcription.

Caption: Inhibition of Topoisomerase I by this compound.

Conclusion

The C-aryl glycoside structure of this compound represents a fascinating and challenging molecular architecture. Its unique structural features, particularly the stable C-C linkage between the sugar and the aglycone, are key to its potent biological activity. The successful total synthesis and detailed spectroscopic analysis have not only confirmed its structure but also paved the way for the development of novel analogs with enhanced therapeutic potential. The elucidation of its mechanism of action as a topoisomerase I inhibitor provides a solid foundation for its further development as a much-needed anti-tubercular agent. This guide serves as a comprehensive resource for researchers dedicated to harnessing the therapeutic power of this remarkable natural product.

References

Chrysomycin A: A Potent Inhibitor of Drug-Resistant Bacterial Strains

A Technical Whitepaper on its Mechanism of Action and Therapeutic Potential

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial strains presents a formidable challenge to global health. Novel antimicrobial agents with unique mechanisms of action are critically needed. Chrysomycin A, a C-aryl glycoside natural product, has emerged as a promising candidate, demonstrating potent bactericidal activity against a range of clinically significant drug-resistant bacteria, including Mycobacterium tuberculosis and Methicillin-Resistant Staphylococcus aureus (MRSA). This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing its efficacy through quantitative data, outlining key experimental protocols for its evaluation, and visualizing its biological pathways and experimental workflows.

Introduction

First isolated in 1955 from Streptomyces, this compound is an antitumor antibiotic that has been rediscovered for its potent antimicrobial properties.[1][2] Its efficacy against drug-resistant pathogens, particularly MDR and XDR strains of Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis, positions it as a significant lead compound in the development of new anti-infective therapies.[1][3] Studies have demonstrated its bactericidal nature against both free-living (planktonic) and intracellular bacteria, a crucial attribute for treating persistent infections.[4][5] This guide synthesizes the current scientific knowledge on this compound's role in combating these resilient bacterial strains.

Mechanism of Action

This compound exerts its bactericidal effects through a multi-pronged attack on essential bacterial cellular processes, primarily by targeting DNA and associated enzymes.

In Mycobacterium tuberculosis:

-

DNA Intercalation: this compound interacts with bacterial DNA, binding at specific, preferred sequences rather than randomly.[6][7] This binding disrupts the normal function and architecture of the DNA.

-

Topoisomerase I Inhibition: The primary mechanism of action in MTB is the potent inhibition of Topoisomerase I.[6][7][8] This enzyme is crucial for relaxing DNA supercoils during replication and transcription; its inhibition leads to DNA stress and cell death.

-

Weak DNA Gyrase Inhibition: this compound also exhibits a modest inhibitory effect on DNA gyrase (Topoisomerase II), another enzyme vital for managing DNA topology.[6][7] While weaker than its effect on Topoisomerase I, this secondary action likely contributes to its overall bactericidal activity.

This dual inhibition of topoisomerases represents a significant advantage, potentially reducing the likelihood of resistance development.

In other bacteria:

While the mechanism in Gram-positive bacteria like MRSA is still under detailed investigation, this compound has demonstrated a significant in vitro inhibitory effect.[7][9] Given its fundamental action on DNA, it is plausible that a similar mechanism involving DNA interaction and topoisomerase inhibition is at play.

Quantitative Data: In Vitro Efficacy

The potency of this compound has been quantified against several key drug-resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) is a standard measure of an antimicrobial's effectiveness.

| Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference(s) |

| Mycobacterium tuberculosis | Multidrug-Resistant (MDR) | 0.4 | [1][3] |

| Mycobacterium tuberculosis | Planktonic & Intracellular | 3.125 | [4][5][10] |

| M. smegmatis | - | ~0.6 | [4] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Inhibitory effect noted | [7][9] |

| Enterococcus faecalis | Drug-Resistant | Inhibitory effect noted | [4] |

| Bacillus subtilis | - | Inhibitory effect noted | [4] |

Note: Specific MIC values for MRSA and E. faecalis were not detailed in the cited abstracts but potent inhibitory activity was confirmed.

Experimental Protocols

The evaluation of this compound's antibacterial properties involves several standard and specialized laboratory procedures.

Minimum Inhibitory Concentration (MIC) Determination

A common method for determining the MIC of compounds against M. tuberculosis is the Resazurin Microtiter Assay (REMA).

Protocol: Resazurin Microtiter Assay (REMA)

-

Preparation: A 96-well microtiter plate is prepared with serial dilutions of this compound in an appropriate mycobacterial culture medium (e.g., Middlebrook 7H9).

-

Inoculation: Each well is inoculated with a standardized suspension of the M. tuberculosis strain being tested. Control wells (no drug) are included.

-

Incubation: The plate is sealed and incubated under appropriate conditions (e.g., 37°C) for a period sufficient for bacterial growth (typically 7-10 days for MTB).

-

Resazurin Addition: A solution of resazurin, a cell viability indicator, is added to each well. Resazurin is blue and is reduced to pink resorufin by metabolically active cells.

-

Reading: After further incubation (12-24 hours), the plate is visually inspected or read with a spectrophotometer. The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink, indicating inhibition of bacterial growth.

Bactericidal Activity Assessment